molecular formula C16H11ClKN3O4S B12723089 Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt CAS No. 134601-13-1

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

Cat. No.: B12723089
CAS No.: 134601-13-1
M. Wt: 415.9 g/mol
InChI Key: XXGOIIXHVZUQDS-OKOHOLKASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex organic compound with a molecular formula of C16H11ClKN3O4S and a molecular weight of 415.893 g/mol . This compound is known for its unique structure, which includes a quinoline derivative and a hydroxylamine-O-sulfonic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with hydroxylamine-O-sulfonic acid under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the hydroxylamine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine-O-sulfonic acid derivatives: These compounds share the hydroxylamine-O-sulfonic acid moiety but differ in their substituents.

    Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-phenyl-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is unique due to its combination of a quinoline derivative and a hydroxylamine-O-sulfonic acid moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

134601-13-1

Molecular Formula

C16H11ClKN3O4S

Molecular Weight

415.9 g/mol

IUPAC Name

potassium;[(Z)-(5-chloro-2-phenyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate

InChI

InChI=1S/C16H12ClN3O4S.K/c17-12-7-6-11-13(19-24-25(21,22)23)8-9-20-15(11)14(12)18-16(20)10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,21,22,23);/q;+1/p-1/b19-13-;

InChI Key

XXGOIIXHVZUQDS-OKOHOLKASA-M

Isomeric SMILES

C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=CC=CC=C4)Cl.[K+]

Canonical SMILES

C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=CC=CC=C4)Cl.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.